molecular formula C8H7ClO3 B1455506 5-Chloro-4-methoxysalicylaldehyde CAS No. 89938-56-7

5-Chloro-4-methoxysalicylaldehyde

Cat. No. B1455506
CAS RN: 89938-56-7
M. Wt: 186.59 g/mol
InChI Key: ZZMHVBPSRKMWLT-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxysalicylaldehyde is an organic compound with the CAS Number: 89938-56-7 . It has a molecular weight of 186.59 and its IUPAC name is 5-chloro-2-hydroxy-4-methoxybenzaldehyde . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-methoxysalicylaldehyde is 1S/C8H7ClO3/c1-12-8-3-7 (11)5 (4-10)2-6 (8)9/h2-4,11H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-4-methoxysalicylaldehyde is a solid substance . It has a molecular weight of 186.59 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Organic Compounds

5-Chloro-4-methoxysalicylaldehyde: is a valuable intermediate in the synthesis of various organic compounds. Its structure allows for selective monomethylation, which is a crucial step in the production of complex molecules. For instance, it can be used to synthesize 4-methoxysalicylaldehyde , which is a naturally occurring compound with multiple industrial applications .

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. It’s derived from Periploca sepium oil, which exhibits strong activity against foodborne bacteria. The structure-activity relationship indicates that 5-Chloro-4-methoxysalicylaldehyde and its derivatives could serve as natural alternatives to synthetic preservatives .

Tubulin Polymerization Inhibitors

In medical research, derivatives of 5-Chloro-4-methoxysalicylaldehyde have been evaluated for their ability to inhibit tubulin polymerization. This is significant in the development of therapeutic agents for cancer treatment, as tubulin inhibitors can prevent the growth of cancer cells .

Material Science

The compound has applications in material science, particularly in the synthesis of novel materials with specific optical properties. Researchers have investigated its use in creating materials with third-order nonlinear optical properties, which are important for developing advanced photonic devices .

Safety and Hazards

The safety information for 5-Chloro-4-methoxysalicylaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMHVBPSRKMWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276915
Record name 5-Chloro-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methoxysalicylaldehyde

CAS RN

89938-56-7
Record name 5-Chloro-2-hydroxy-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89938-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxy-4-methoxy-benzaldehyde (0.974 g, 6.40 mmol) was dissolved in 10 mL of acetonitrile and treated with N-chlorosuccinimide (0.983 g, 1.15 eq.) and ammonium nitrate (0.102 g, 0.20 eq.), and the mixture was warmed to 70° C. for roughly 5 h. Evaporation of the solvent, followed by flash chromatography (SiO2, heptane/AcOEt=85/15), and direct crystallization from heptane/AcOEt, produced then 0.259 g of the title compound as white crystals.
Quantity
0.974 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step Two
Quantity
0.102 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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